molecular formula C18H19F2N5O3S2 B602829 N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide CAS No. 1818339-66-0

N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide

Cat. No. B602829
CAS RN: 1818339-66-0
M. Wt: 455.5
InChI Key: ZLZUHACSRMOLLV-RAALSFIWSA-N
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Description

PF-06751979 is a potent, and brain penetrant β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor which lacks hypopigmentation. PF-06751979 showed BACE1 IC50 = 7.3 nM, and BACE2 IC50= 273 nM. PF-06751979 displays excellent brain penetration, potent in vivo efficacy, and broad selectivity over related aspartyl proteases, including BACE2. Chronic dosing of 64 for up to 9 months in dog model did not reveal any observation of hair coat color (pigmentation) changes and suggests a key differentiator over current BACE1 inhibitors that are nonselective against BACE2 in later stage clinical development.

Scientific Research Applications

Synthesis and Derivative Development

N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide is part of a class of compounds synthesized for various scientific purposes. Studies have shown the synthesis of novel heterocyclic compounds containing pyranopyridine moieties, which are expected to exhibit hypertensive activity (Kumar & Mashelker, 2007). Additionally, reactions of similar thiazinones with chromone-3-carboxaldehydes have led to the formation of new compounds, whose yields depend on substituents and reaction conditions (Shutov, Kuklina, & Ivin, 2011).

Antiproliferative Activity

Research into pyrazolopyridine derivatives, which share structural similarities with the compound , has revealed their potential in antiproliferative activities. A series of these derivatives has been synthesized and tested for their anti-proliferative properties, indicating a potential application in cancer research (Fayed et al., 2019).

Antimicrobial Activity

Another avenue of research includes the synthesis of thiazole derivatives with potential antimicrobial properties. For instance, substituted-thiazole-2-semicarbazides have been synthesized and screened for antimicrobial activity, showing promise in this area (Basavarajaiah & Mruthyunjayaswamy, 2008).

Novel Synthetic Pathways and Applications

Research has also focused on novel synthetic pathways for creating complex heterocyclic compounds. For example, the synthesis of pyrazolopyrimidines, including known antimetabolites like allopurinol, through various chemical reactions has been detailed, expanding the potential applications of these compounds (Hildick & Shaw, 1971).

Dyeing and Biological Activity

A unique application is found in the synthesis of heterocyclic aryl monoazo compounds, including derivatives of thiazole, for use in dyeing polyester fibers. These compounds have demonstrated efficiency in vitro for antioxidant, antitumor, and antimicrobial activities, suggesting potential for use in sterile or biologically active fabrics (Khalifa et al., 2015).

Anticancer and Anti-Inflammatory Properties

The development of pyrazolopyrimidines derivatives has shown significant potential in anticancer and anti-inflammatory treatments. These compounds have been tested for cytotoxicity and inhibition activities, indicating their relevance in medical research (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-[(4aR,6S,8aR)-2-amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-8a-yl]-1,3-thiazol-4-yl]-5-(difluoromethoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O3S2/c1-9-4-10-6-30-17(21)25-18(10,8-27-9)15-24-13(7-29-15)23-14(26)12-3-2-11(5-22-12)28-16(19)20/h2-3,5,7,9-10,16H,4,6,8H2,1H3,(H2,21,25)(H,23,26)/t9-,10-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZUHACSRMOLLV-RAALSFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CSC(=NC2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2CSC(=N[C@]2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1818339-66-0
Record name PF-06751979
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818339660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06751979
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06751979
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y0Y126GUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide
Reactant of Route 3
N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide
Reactant of Route 4
N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide
Reactant of Route 6
N-(2-((4aR,6S,8aR)-2-Amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano(3,4-d)(1,3)thiazin-8a-yl)thiazol-4-yl)-5-(difluoromethoxy)pyridine-2-carboxamide

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